molecular formula C50H84N4O38 B1264093 N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine

N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine

Cat. No. B1264093
M. Wt: 1349.2 g/mol
InChI Key: MVQQZQXOYFWCKT-YHTNXULESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine is a glucosaminoglycan, a glucosamine oligosaccharide and a N(4)-glycosyl-L-asparagine.

Scientific Research Applications

Enzymatic Interaction and Deglycosylation Potential

Research by Tretter, Altmann, and März (1991) explored the interaction of peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase F (PNGase F) with plant N-glycopeptides and N-glycoproteins. They discovered that PNGase F's deglycosylation capability is impeded by alpha 1----3 fucosylation of the inner N-acetylglucosamine, which could turn it from a limitation into a useful experimental tool in scientific research (Tretter, Altmann, & März, 1991).

Novel Asparagine-Linked Heptasaccharide Synthesis

Ohnishi et al. (2000) synthesized a core heptasaccharide asparagine structure, highlighting its novelty due to the presence of an extra GlcNAc residue. This research contributes to understanding complex carbohydrate structures, particularly in the context of CHO glycosylation (Ohnishi et al., 2000).

Lysosomal Alpha-Mannosidase Activity

Haeuw et al. (1994) investigated the substrate specificity of the core-specific rat liver lysosomal alpha(1-6)-mannosidase. They found that hydrolysis of Man(alpha 1-6) linkage follows the action of endoglycosidases, such as aspartyl-N-acetyl-beta-D-glucosaminidase, shedding light on carbohydrate materials stored in tissues and excreted in urine from patients with specific metabolic disorders (Haeuw et al., 1994).

Ovine Luteinizing Hormone Carbohydrate Structure

Bedi, French, and Bahl (1982) conducted a structural analysis of the asparagine-linked carbohydrate units of ovine luteinizing hormone. This research provides insight into the complex structures of glycoprotein hormones, which are critical for biological functions (Bedi, French, & Bahl, 1982).

Human Glycoasparaginase Reaction Mechanism

Kaartinen et al. (1992) explored the substrate specificity and reaction mechanism of human glycoasparaginase. Their findings reveal the enzyme's action towards a range of glycoasparagines and its mechanism similar to L-asparaginase, offering a deeper understanding of its role in protein modification (Kaartinen et al., 1992).

properties

Product Name

N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine

Molecular Formula

C50H84N4O38

Molecular Weight

1349.2 g/mol

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C50H84N4O38/c1-11(61)52-22-29(69)38(18(8-59)81-43(22)54-21(63)3-13(51)44(78)79)88-45-23(53-12(2)62)30(70)39(19(9-60)86-45)89-48-37(77)40(28(68)20(87-48)10-80-46-35(75)31(71)24(64)14(4-55)82-46)90-49-42(34(74)27(67)16(6-57)84-49)92-50-41(33(73)26(66)17(7-58)85-50)91-47-36(76)32(72)25(65)15(5-56)83-47/h13-20,22-43,45-50,55-60,64-77H,3-10,51H2,1-2H3,(H,52,61)(H,53,62)(H,54,63)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,45-,46-,47+,48-,49+,50+/m0/s1

InChI Key

MVQQZQXOYFWCKT-YHTNXULESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)NC(=O)C)O

Origin of Product

United States

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